Cas no 36801-25-9 (1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate)

1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate 化学的及び物理的性質
名前と識別子
-
- Metformin impurity e (1-methylbiguanide) sulfate
- 1-Methyl Biguanide Sulfate Metformin EP Impurity E Sulfate
- 1-Methylbiguanide sulphate
- 36801-25-9
- Imidodicarbonimidic diamide, N-methyl-, sulfate
- Metformin EP Impurity E Sulfate
- N-Methylimidodicarbonimidic Diamide Sulfate; N-Desmethylmetformin Sulfate; Metformin EP Impurity E Sulfate; Metformin EP Impurity E
- MetforMin IMpurity E Sulfate
- 1-Methylbiguanide sulphate; N-Methylimidodicarbonimidic Diamide Sulfate; N-Desmethylmetformin Sulfate
- BCP31525
- 1-Methylbiguanidesulphate
- 1-CARBAMIMIDAMIDO-N-METHYLMETHANIMIDAMIDE; SULFURIC ACID
- 1-(diaminomethylidene)-2-methylguanidine;sulfuric acid
- 1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate
- 129218-51-5
-
- インチ: 1S/C3H9N5.H2O4S/c1-7-3(6)8-2(4)5;1-5(2,3)4/h1H3,(H6,4,5,6,7,8);(H2,1,2,3,4)
- InChIKey: BQDFZVWCDAKAAR-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(O)O.N(=C(/N)\N)/C(/N)=N/C
計算された属性
- せいみつぶんしりょう: 213.05317502g/mol
- どういたいしつりょう: 213.05317502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 186
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M294051-2.5mg |
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate |
36801-25-9 | 2.5mg |
$ 167.00 | 2023-09-07 | ||
TRC | M294051-10mg |
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate |
36801-25-9 | 10mg |
$ 604.00 | 2023-09-07 | ||
TRC | M294051-5mg |
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate |
36801-25-9 | 5mg |
$ 316.00 | 2023-09-07 | ||
TRC | M294051-25mg |
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate |
36801-25-9 | 25mg |
$1349.00 | 2023-05-18 | ||
Crysdot LLC | CD51002884-1g |
1-Methylbiguanide sulphate |
36801-25-9 | 97% | 1g |
$920 | 2024-07-18 | |
Crysdot LLC | CD51002884-250mg |
1-Methylbiguanide sulphate |
36801-25-9 | 97% | 250mg |
$481 | 2024-07-18 |
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate 関連文献
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfateに関する追加情報
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate
1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate (CAS No. 36801-25-9) is a chemical compound that has garnered significant attention in the fields of pharmaceutical research and development. This compound is closely related to metformin, a widely prescribed antidiabetic drug, and its presence as an impurity in metformin formulations has been a focal point of recent studies. The compound's structure, which includes a biguanide group and a sulfate ion, makes it a critical entity in understanding the quality control and safety profiles of metformin-based medications.
Recent advancements in analytical chemistry have enabled researchers to identify and quantify 1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate with greater precision. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been instrumental in detecting trace amounts of this impurity in pharmaceutical formulations. These methods not only ensure the purity of metformin but also contribute to the development of safer and more effective drug products.
The structural similarity between 1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate and metformin itself poses challenges in terms of separation and identification. However, innovative chromatographic techniques, including chiral separation methods, have been employed to distinguish between the two compounds. This has significantly improved the accuracy of impurity profiling in metformin manufacturing processes.
In terms of pharmacokinetics, studies have shown that 1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate exhibits different absorption and metabolism patterns compared to metformin. While metformin is known for its rapid absorption and renal excretion, this impurity demonstrates slower clearance rates, which may have implications for long-term use. Regulatory agencies have emphasized the importance of monitoring such impurities to ensure patient safety.
Recent research has also explored the potential therapeutic applications of 1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate beyond its role as an impurity. Preliminary studies suggest that it may possess unique bioactive properties, particularly in modulating cellular energy metabolism. These findings open new avenues for its potential use in treating metabolic disorders or as a component in combination therapies.
The production of 1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate involves complex synthetic pathways that require precise control over reaction conditions. Optimization of these processes is crucial to minimize impurity formation during the synthesis of metformin. Advanced process analytical technologies (PAT) have been integrated into manufacturing workflows to achieve higher yields and improved product quality.
From an environmental perspective, the disposal and waste management of 1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate have become areas of concern. Studies on its biodegradation and environmental fate are ongoing, with efforts focused on developing sustainable practices to mitigate its ecological impact.
In conclusion, 1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate (CAS No. 36801-25-9) plays a pivotal role in both pharmaceutical quality control and scientific research. Its structural characteristics, pharmacokinetic properties, and potential therapeutic applications make it a subject of continued interest across multiple disciplines. As research progresses, this compound is expected to contribute significantly to the development of safer and more effective pharmaceutical products.
36801-25-9 (1-Methyl Biguanide SulfateMetformin EP Impurity E Sulfate) 関連製品
- 1558273-81-6(1-(1,4-dimethylcyclohexyl)piperazine)
- 1172486-08-6(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,5-dimethylbenzenesulfonyl)piperidine)
- 851863-89-3(2-(benzylsulfanyl)-1-(2-fluorobenzoyl)-4,5-dihydro-1H-imidazole)
- 2230049-89-3(5-(1,2,2-triphenylvinyl)furan-2-carbaldehyde)
- 195140-86-4(6-Isopropoxynicotinonitrile)
- 99092-88-3(Boc-d-gln(xan)-oh)
- 72205-58-4(5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3)
- 2228461-17-2(3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol)
- 2172171-52-5(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid)
- 2138138-42-6(5-Formyl-3-(3,3,3-trifluoropropyl)thiophene-2-carboxylic acid)




